N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide is an organic compound that features a furan ring, a propoxy group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Attachment of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Amide Linkage: The final step involves the formation of the amide bond through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The propoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with proteins involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone derivatives: These compounds also contain a furan ring and have been studied for their biological activities.
5-Hydroxymethylfurfural: Another furan derivative with applications in green chemistry and materials science.
Uniqueness
N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-13(15)14-11(9-16-8-10(2)3)12-6-5-7-17-12/h4-7,10-11H,1,8-9H2,2-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFZIFXACHEWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C1=CC=CO1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.